molecular formula C24H17NO5 B2370428 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid CAS No. 1675984-44-7

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid

Cat. No.: B2370428
CAS No.: 1675984-44-7
M. Wt: 399.402
InChI Key: YACASPGMOXVQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid is a synthetic organic compound featuring a benzofuran core substituted with a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group at position 5 and a carboxylic acid moiety at position 2. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine treatment .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c26-23(27)22-12-14-11-15(9-10-21(14)30-22)25-24(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACASPGMOXVQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)OC(=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydroxybenzaldehyde Derivatives

The benzofuran core is typically constructed via base-catalyzed cyclization of 2-hydroxybenzaldehyde derivatives. For example, 5-substituted benzofurans are synthesized by reacting 2-hydroxy-5-nitrobenzaldehyde with ethyl chloroacetate in dimethylformamide (DMF) and potassium carbonate at 92–94°C for 4 hours, achieving 73% yield.

Reaction Conditions :

Component Quantity/Parameter
2-Hydroxybenzaldehyde 0.05 mol
Ethyl chloroacetate 0.05 mol
K₂CO₃ 0.075 mol
Solvent DMF (70 mL)
Temperature 92–94°C
Time 4 hours

This method favors electron-withdrawing substituents (e.g., nitro groups) at the 5-position, directing cyclization via intramolecular aldol condensation.

Alternative Pathways via Silylated Intermediates

A patent-pending method for 4-benzofuran-carboxylic acid synthesis involves silylation of 4-hydroxyindanone, followed by ozonolysis, oxidation, and esterification. Although designed for a positional isomer, this approach highlights the utility of silyl ethers in stabilizing reactive intermediates, potentially adaptable to 5-amino derivatives.

Step-by-Step Preparation Methods

Nitration and Reduction to Introduce the Amino Group

5-Nitrobenzofuran-2-carboxylates are reduced to amines using hydrogenation with 10% palladium on carbon (Pd/C). For instance, ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate undergoes reduction in methanol-dimethoxyethane at room temperature, yielding 91% of the amine product.

Optimized Reduction Parameters :

Parameter Value
Catalyst 10% Pd/C (1:0.13 wt ratio)
Solvent MeOH-dimethoxyethane (1:1)
Temperature 25°C
Duration 3.5 hours

Fmoc Protection of the Amino Group

The amine intermediate is protected with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in dichloromethane (DCM) with a tertiary amine base (e.g., diisopropylethylamine). Reaction completion is monitored via thin-layer chromatography (TLC), typically achieving >95% conversion.

Protection Protocol :

Reagent Molar Equivalence
Amine intermediate 1.0 eq
Fmoc-Cl 1.2 eq
DIPEA 2.5 eq
Solvent DCM (10 mL/mmol)
Time 2 hours

Saponification of the Ester to Carboxylic Acid

The ethyl ester group is hydrolyzed using aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF), followed by acidification to precipitate the carboxylic acid. Yields range from 80–85% under mild conditions.

Hydrolysis Conditions :

Component Quantity
Ester derivative 1.0 eq
NaOH (2M) 3.0 eq
THF:H₂O 4:1 (v/v)
Temperature 60°C
Time 6 hours

Optimization and Challenges in Synthesis

Regioselectivity in Benzofuran Formation

Unwanted 6-substituted isomers may form during cyclization due to electronic or steric factors. Employing nitro or methoxy groups at the 5-position enhances regioselectivity (>10:1 ratio).

Catalytic Hydrogenation Efficiency

Excess Pd/C (≥10% wt) and prolonged reaction times risk over-reduction or dehalogenation. Optimal catalyst loading (1:0.1–1:0.13 substrate:catalyst ratio) balances yield and purity.

Purification Challenges

Chromatographic separation of Fmoc-protected intermediates requires silica gel gradients with ethyl acetate/hexane mixtures. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves residual isomers.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J=8.4 Hz, 2H, Fmoc aromatic), 7.58 (s, 1H, benzofuran H-3), 4.40 (m, 2H, Fmoc CH₂).
  • HRMS (ESI) : m/z 399.402 [M+H]⁺ (calculated for C₂₄H₁₇NO₅).

Purity Assessment

HPLC analysis (C18, 70% acetonitrile/0.1% TFA) reveals ≥98% purity at 254 nm, critical for pharmaceutical-grade material.

Applications and Derivatives

Peptide Synthesis Intermediate

The Fmoc group enables solid-phase peptide synthesis (SPPS), with the carboxylic acid serving as a handle for resin attachment. Subsequent deprotection with piperidine liberates the amine for chain elongation.

Anticancer Agent Precursor

Benzofuran-carboxylic acids exhibit tubulin polymerization inhibition. Structure-activity relationship (SAR) studies utilize this scaffold for optimizing cytotoxicity profiles.

Chemical Reactions Analysis

Types of Reactions

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting reactive sites during chemical reactions, allowing for selective modifications. The benzofuran moiety contributes to the compound’s stability and reactivity, enabling it to participate in various biochemical processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Purity Key Applications/Notes
Target Compound : 5-{[(Fmoc)amino]-1-benzofuran-2-carboxylic acid Benzofuran Fmoc at C5; COOH at C2 Likely C₂₄H₁₇NO₅ ~399 (estimated) ~95%+ Peptide synthesis; rigid aromatic scaffold for drug design
5-{[(Fmoc)amino]-2-fluorobenzoic acid (CAS 1341822-36-3) Benzene Fmoc at C5; COOH and F at C2 C₂₂H₁₆FNO₄ 377.37 95%+ Enhanced electronic effects due to fluorine; single-ring system
5-[(Fmoc-amino)methyl]-2-methylfuran-3-carboxylic acid (CAS 2125427-42-9) Furan Fmoc-CH₂ at C5; COOH and CH₃ at C3 C₂₂H₁₉NO₅ 377.39 95%+ Smaller heterocycle; lower steric hindrance
(S)-2-[(Fmoc)amino]-3-(o-tolyl)propanoic acid (HY-W010984) Aliphatic chain Fmoc-protected amine; COOH and o-tolyl side chain C₂₅H₂₃NO₄ 401.45 95%+ Chiral center; tailored for peptide backbone modifications
2-[(Fmoc-amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid (CAS 2137628-62-5) Bicyclo[2.2.2]octane Fmoc-CH₂ and COOH on bicyclic scaffold C₂₅H₂₇NO₄ 405.49 95%+ High rigidity; potential for constrained peptide mimics

Biological Activity

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs) and its antiproliferative effects against cancer cells. This article reviews the synthesis, biological activity, and relevant case studies pertaining to this compound.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H17NO5
Molecular Weight 375.38 g/mol
CAS Number 176442-21-0
IUPAC Name This compound
PubChem CID 11057866

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the role of benzofuran-based carboxylic acids, including the target compound, as effective inhibitors of various isoforms of carbonic anhydrase (CA). Specifically, the compound has shown submicromolar inhibition against the cancer-related hCA IX isoform with inhibition constants (KIs) reported as low as 0.56 μM. This selective inhibitory profile suggests its potential use in cancer therapy aimed at targeting tumor-associated CAs while minimizing effects on other isoforms such as hCA I and II .

Antiproliferative Effects

The antiproliferative activity of this compound has been investigated in various cancer cell lines. In particular, derivatives of benzofuran have demonstrated significant cytotoxic effects on human breast cancer cell lines MCF-7 and MDA-MB-231. For instance, one derivative exhibited an IC50 value of 2.52 μM, indicating potent antiproliferative activity .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of CA Activity : By interfering with the enzymatic function of CAs, the compound may disrupt pH homeostasis and bicarbonate transport in cancer cells, leading to reduced proliferation .
  • Induction of Apoptosis : Flow cytometry assays have shown that treatment with benzofuran derivatives can lead to cell cycle arrest and increased apoptosis in MDA-MB-231 cells, suggesting a direct impact on cell viability through apoptosis pathways .

Study on Anticancer Activity

A study focused on the synthesis and evaluation of benzofuran-based carboxylic acids reported that compounds similar to this compound exhibited significant growth inhibition in breast cancer models. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions at the active sites of target enzymes involved in tumorigenesis .

Selective Inhibition Profile

Another investigation into the selectivity of CA inhibitors found that certain benzofuran derivatives displayed a marked preference for hCA IX over other isoforms. This selectivity is crucial for developing targeted therapies that minimize side effects associated with broader CA inhibition .

Q & A

Q. Methodological Guidance

  • HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 min) to assess purity (>95% target peak area).
  • NMR Spectroscopy : Key signals include the Fmoc aromatic protons (δ 7.2–7.8 ppm) and benzofuran protons (δ 6.5–7.0 ppm).
  • Mass Spectrometry : ESI-MS in positive mode confirms molecular weight (e.g., [M+H]+ expected at m/z ~423.4 for C₂₃H₁₈NO₅).
    Discrepancies in mass data may indicate incomplete Fmoc deprotection or oxidation byproducts, requiring iterative purification .

How should researchers address stability concerns during storage and handling of this compound?

Q. Safety and Stability

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Fmoc group. Lyophilized forms are stable for >6 months.
  • Decomposition Risks : Avoid exposure to bases (e.g., amines) or prolonged light, which can trigger Fmoc cleavage or benzofuran ring oxidation. Toxic fumes (e.g., CO, NOₓ) may form during combustion .
  • Handling : Use gloves (nitrile), safety goggles, and fume hoods. Contradictory SDS data on acute toxicity (e.g., "no data available" vs. "skin irritation") warrant precautionary exposure limits (TLV: 0.1 mg/m³) .

What strategies are recommended for resolving contradictions in reported synthetic yields across literature?

Data Contradiction Analysis
Yield variations (e.g., 50–95%) often arise from:

  • Protection-Deprotection Efficiency : Incomplete Fmoc removal (verify via UV monitoring at 301 nm).
  • Purification Methods : Switch from silica gel chromatography to preparative HPLC for polar byproducts.
  • Batch-Specific Impurities : Source reagents (e.g., Fmoc-Cl) from suppliers with ≥99% purity and validate via COA .
    Advanced troubleshooting includes kinetic studies to identify rate-limiting steps (e.g., coupling vs. activation) .

How does the benzofuran core influence the compound’s interaction with biological targets compared to phenyl or cyclohexane analogs?

Structure-Activity Relationship (SAR)
The benzofuran scaffold enhances:

  • Rigidity : Restricts conformational freedom, improving binding selectivity to enzymes (e.g., proteases).
  • π-Stacking : Aromatic interactions with tyrosine or tryptophan residues in target proteins.
  • Metabolic Stability : Reduced susceptibility to cytochrome P450 oxidation compared to phenyl analogs.
    Comparative studies using SPR or ITC show 2–5-fold higher affinity for benzofuran derivatives in kinase inhibition assays .

What are the critical considerations for scaling up synthesis from milligram to gram quantities?

Q. Process Chemistry

  • Solvent Volume : Optimize for minimal usage (e.g., 10 mL/g substrate) to reduce costs and waste.
  • Heat Management : Use jacketed reactors for exothermic coupling reactions.
  • Purification Scalability : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput.
  • Quality Control : Implement in-line FTIR for real-time monitoring of Fmoc deprotection .

How can researchers validate the absence of racemization during peptide coupling with this compound?

Q. Chirality Assurance

  • Marfey’s Reagent Test : Hydrolyze a sample, derivatize with FDAA, and analyze via HPLC to detect D/L-amino acid ratios.
  • Circular Dichroism (CD) : Compare spectra with enantiopure standards; racemization alters Cotton effect signatures.
  • Chiral HPLC : Use a Chirobiotic T column (Astec) with methanol:water (70:30) to resolve enantiomers .

What are the ecological implications of using this compound in large-scale research, and how can waste be mitigated?

Q. Environmental Safety

  • Biodegradability : Limited data exist, but Fmoc derivatives show moderate persistence (t½ >60 days in water).
  • Waste Treatment : Incinerate at >800°C with scrubbers to neutralize toxic fumes (CO, NOₓ).
  • Alternatives : Explore enzymatic deprotection (e.g., lipases) to reduce solvent waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.